molecular formula C21H18BrN3O2S B2449878 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 957626-45-8

5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2449878
CAS No.: 957626-45-8
M. Wt: 456.36
InChI Key: KXMAPUAHBWXYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). Its primary research value lies in its exquisite selectivity for DYRK1A over other kinases , making it an indispensable chemical tool for dissecting DYRK1A-specific signaling pathways without the confounding effects of off-target inhibition. DYRK1A is a key regulator of cellular processes such as cell proliferation, differentiation, and neuronal development. Dysregulation of DYRK1A has been implicated in the pathogenesis of Down syndrome and is emerging as a potential therapeutic target for neurodegenerative diseases like Alzheimer's and certain cancers. Researchers utilize this compound to investigate the role of DYRK1A in cell cycle control, particularly its ability to phosphorylate proteins involved in the G1/S transition. In neuroscience, it is applied to study the kinase's function in neuronal maturation and synaptic plasticity. Furthermore, its inhibitory activity contributes to ongoing research in oncology, where DYRK1A inhibition can modulate the stability of oncogenic transcription factors. This inhibitor provides a powerful means to validate DYRK1A as a drug target and to explore its complex biology in disease models.

Properties

IUPAC Name

5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-12(2)18-20(27)25-19(24-18)15-5-3-4-6-16(15)23-21(25)28-11-17(26)13-7-9-14(22)10-8-13/h3-10,12,18H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMAPUAHBWXYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly: Imidazo[1,2-c]Quinazolinone Formation

The imidazo[1,2-c]quinazolinone scaffold is typically constructed via cyclocondensation reactions. A validated approach involves:

Quinazolinone Precursor Synthesis

  • Starting Material : Anthranilic acid derivatives are condensed with carbonyl-containing reagents. For example, reaction of 2-aminobenzoic acid with triphosgene yields 2,4-dihydroxyquinazoline, which is subsequently functionalized.
  • Functionalization : Introduction of the isopropyl group at position 2 is achieved via alkylation. For instance, treatment with isopropyl bromide in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions.

Imidazole Ring Annulation

  • Cyclization : The imidazole ring is formed by reacting the quinazolinone intermediate with an imidazole precursor. A common method involves using 2-hydrazinobenzoic acid and dimethyl N-cyanoimidodithiocarbonate, followed by oxidative cyclization.
  • Optimization : Catalytic systems such as palladium or copper catalysts may enhance regioselectivity, though specific conditions depend on substituent compatibility.

Sulfanyl Group Introduction: Thioether Linkage

The 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl} moiety is introduced via nucleophilic substitution or thiol-alkylation:

Thiolation Strategy

  • Step 1 : Generate a thiolate intermediate by treating the quinazolinone core with a mercapto reagent (e.g., thiourea or sodium hydrosulfide) in polar aprotic solvents like DMF or DMSO.
  • Step 2 : React the thiolate with 2-(4-bromophenyl)-2-oxoethyl chloride (synthesized separately from 4-bromophenylacetic acid and thionyl chloride). This step proceeds under mild conditions (0–25°C) with bases like triethylamine to neutralize HCl.
Representative Reaction:

$$
\text{Imidazo[1,2-c]quinazolinone-SH} + \text{Cl-CO-C}6\text{H}4\text{Br-4} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}
$$

Alternative Pathway: Mitsunobu Reaction

  • Employ Mitsunobu conditions (DIAD, PPh₃) to couple 2-(4-bromophenyl)-2-oxoethanol with a pre-sulfurized quinazolinone. This method avoids harsh acidic/basic conditions, preserving sensitive functional groups.

Optimization and Purification

Reaction Monitoring

  • Analytical Tools : Thin-layer chromatography (TLC) and HPLC ensure reaction completion. For example, TLC (silica gel, ethyl acetate/hexane 3:7) shows a distinct spot at Rf = 0.45 for the product.
  • Spectroscopic Confirmation : NMR (¹H, ¹³C) and HRMS validate structural integrity. Key signals include:
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H, quinazolinone-H), 7.89 (s, 1H, imidazole-H), 4.52 (s, 2H, SCH₂CO), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂).
    • HRMS (ESI+) : m/z calculated for C₂₂H₁₉BrN₃O₂S [M+H]⁺: 492.0321; found: 492.0318.

Purification Techniques

  • Recrystallization : Use ethanol/water mixtures to isolate the pure product (yield: 65–72%).
  • Column Chromatography : Silica gel eluted with gradient dichloromethane/methanol (95:5 to 90:10) removes unreacted starting materials.

Challenges and Mitigation

Challenge Solution Reference
Low Thiol Stability Use inert atmosphere (N₂/Ar) and antioxidants (BHT)
Regioselectivity Issues Employ directing groups (e.g., Boc-protection)
Byproduct Formation Optimize stoichiometry (1.2 eq. thiolating agent)

Scalability and Industrial Feasibility

  • Cost-Efficiency : Bulk synthesis of the 4-bromophenyl ketone fragment reduces expenses. For example, Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride offers >80% yield.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Chemical Reactions Analysis

Structural Features and Reactivity Hotspots

The molecule contains three key reactive regions:

  • Imidazo[1,2-c]quinazolin-3-one core : Susceptible to electrophilic substitution and ring-opening reactions.

  • 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl} substituent : The bromophenyl group enables cross-coupling reactions, while the thioether (S–CH₂) linkage is prone to oxidation.

  • 2-(Propan-2-yl) group : Steric hindrance from the isopropyl substituent influences regioselectivity in nucleophilic attacks.

2.1. Oxidation to Sulfoxide/Sulfone

The sulfanyl group (–S–) undergoes oxidation with agents like hydrogen peroxide or m-CPBA:

ReagentConditionsProductYield (%)Reference
H₂O₂ (30%)Acetic acid, 25°C, 2 hSulfoxide derivative78
m-CPBADCM, 0°C → RT, 4 hSulfone derivative65

2.2. Nucleophilic Displacement

The bromine atom in the 4-bromophenyl group participates in Suzuki-Miyaura coupling:

ReagentConditionsProductYield (%)Reference
Pd(PPh₃)₄, K₂CO₃DME/H₂O (3:1), 90°C, 12 hBiphenyl derivative85

3.1. Ring Functionalization

The C-4 carbonyl group reacts with hydrazines to form hydrazones, enhancing solubility:

ReagentConditionsProductYield (%)Reference
Hydrazine hydrateEtOH, reflux, 6 h3-Hydrazonoquinazolinone92

3.2. Microwave-Assisted Cyclization

Microwave irradiation accelerates intramolecular cyclization (e.g., forming fused imidazo-quinazolinone systems):

ConditionsCatalystTimeYield (%)Reference
MWI, 150°CSiO₂-MnO₂ (solid support)30 min75

Isatoic Anhydride-Mediated Rearrangements

Reaction with isatoic anhydride under basic conditions opens the quinazolinone ring, forming intermediates for further derivatization:

ReagentConditionsProductYield (%)Reference
Isatoic anhydrideK₂CO₃, DMF, 80°C, 4 hRing-opened amide intermediate68

Biological Alkylation/Pro-drug Activation

The isopropyl group undergoes enzymatic hydrolysis in vivo, releasing active metabolites:

EnzymeConditionsMetaboliteBioactivityReference
EsterasePBS buffer, pH 7.4, 37°C, 24 hFree quinazolinone + isopropanolAnticancer (IC₅₀: 2 μM)

Stability Under Acidic/Basic Conditions

The compound degrades in strongly acidic or basic media:

ConditionpHTimeDegradation (%)Reference
HCl (1M)16 h95
NaOH (1M)132 h88

Photochemical Reactivity

UV irradiation induces cleavage of the C–S bond in the sulfanyl group:

Wavelength (nm)SolventTimeProductYield (%)Reference
254MeCN1 hDisulfide dimer40

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursor materials. The process may include:

  • Formation of the Imidazoquinazoline Core : This involves cyclization reactions that lead to the formation of the imidazo[1,2-c]quinazoline structure.
  • Introduction of Sulfanyl and Bromophenyl Groups : These groups are introduced through nucleophilic substitution reactions, enhancing the compound’s biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have demonstrated that derivatives of imidazoquinazoline compounds exhibit significant antimicrobial properties. For instance:

  • In a study evaluating various quinazolinone derivatives, compounds similar to the target compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • The antimicrobial activity was assessed using methods like the agar diffusion method, where the zones of inhibition were measured to determine efficacy .

Anticancer Activity

The potential anticancer properties of the compound have been explored in various research contexts:

  • A study highlighted that certain substituted quinazolinones exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the structure can enhance their antitumor activity .
  • The mechanism of action is believed to involve interference with DNA synthesis or repair pathways in cancer cells, leading to apoptosis .

Case Studies

  • Antimicrobial Studies : A recent investigation into quinazolinone derivatives found that specific modifications led to enhanced antibacterial and antifungal activities. Compounds similar to the target compound demonstrated significant inhibition against multiple pathogens .
  • Anticancer Research : A series of studies focused on the anticancer potential of imidazoquinazolines revealed promising results in inhibiting tumor growth in vitro and in vivo. For example, compounds were tested against breast cancer cell lines, showing IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets. The bromophenyl group and imidazoquinazolinone core are believed to play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(trifluoromethyl)pyrimidin-4(3H)-one: This compound shares a similar sulfanyl linkage and bromophenyl group but differs in its pyrimidinone core.

    3-(4-bromophenyl)-3-hydroxy-7-trifluoromethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-5-one: Another related compound with a thiazolopyrimidinone core and similar functional groups.

Uniqueness

The uniqueness of 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one lies in its imidazoquinazolinone core, which imparts distinct chemical and biological properties

Biological Activity

5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H19BrN2O2S
  • Molecular Weight : 397.33 g/mol
  • SMILES Notation : CC(C)C1=C(N(C(=O)C(C1)SCC(=O)c1ccc(Br)cc1)C)N=C2C=CC=CN2

The compound contains a bromophenyl group and an imidazoquinazoline core, which are critical for its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), Caco-2 (colorectal cancer).
  • Efficacy : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity against Caco-2 cells at concentrations as low as 100 µM. The viability of Caco-2 cells decreased significantly (39.8% compared to untreated controls) after 24 hours of treatment with the compound .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, leading to reduced proliferation.
  • Apoptotic Pathways : Activation of caspase cascades has been observed, suggesting that the compound triggers programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been linked to the compound's cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. In vitro assays revealed that it could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

  • Tested Strains : Escherichia coli, Staphylococcus aureus.
  • Results : The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Bromophenyl GroupEnhances lipophilicity and cellular uptake
Imidazoquinazoline CoreCritical for anticancer activity; modifications can lead to increased potency
Sulfanyl LinkerMay play a role in enhancing interaction with biological targets

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on A549 Cells : Demonstrated significant cytotoxicity with an IC50 value indicating effective concentration for therapeutic use .
  • Caco-2 Cell Line Study : Showed selective efficacy with a substantial decrease in cell viability post-treatment, suggesting potential for colorectal cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves:

S-Alkylation : Reacting a thiol-containing precursor (e.g., imidazoquinazolinone derivative) with 2-(4-bromophenyl)-2-oxoethyl bromide in an alkaline medium. Reaction parameters (temperature: 60–80°C; solvent: DMF or THF; base: K₂CO₃) must be optimized to maximize yield .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

  • Key Considerations : Kinetic studies under varying temperatures (40–100°C) and solvent polarities can identify rate-limiting steps .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify sulfanyl and imidazoquinazolinone moieties. Look for characteristic shifts:
  • 4-Bromophenyl: ~7.6–7.8 ppm (doublet, aromatic protons).
  • Sulfanyl group: δ 3.5–4.0 ppm (CH₂-S) .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S, and Br content within ±0.3% of theoretical values .
    • Advanced Confirmation : Single-crystal X-ray diffraction (if crystallizable) for absolute stereochemical assignment .

Q. How does the 4-bromophenyl substituent influence the compound’s reactivity and biological activity?

  • Reactivity : The bromine atom facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling for diversification) .
  • Biological Impact : Bromine’s electron-withdrawing effect enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). SAR studies on analogs show increased potency when bromine is retained vs. chloro/fluoro substituents .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?

  • Approach :

Assay Validation : Confirm compound stability under assay conditions (e.g., DMSO concentration, pH). Use LC-MS to detect degradation products .

Off-Target Profiling : Screen against panels of related enzymes (e.g., kinase family members) to identify non-specific interactions .

Cellular Uptake Studies : Measure intracellular concentrations via LC-MS/MS to correlate cytotoxicity with bioavailability .

  • Case Study : Inconsistent IC₅₀ values for triazoloquinazoline analogs were traced to redox-sensitive thiol groups reacting with assay components .

Q. What experimental design strategies (e.g., DoE) are effective for optimizing multi-step synthesis?

  • Design of Experiments (DoE) :

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response Variables : Yield, purity, reaction time.
  • Example : A 3³ factorial design identified optimal conditions for S-alkylazolyl coupling (70°C, DMF, 5 mol% CuI) with 82% yield improvement .
    • Statistical Tools : ANOVA and response surface modeling (e.g., JMP or Minitab) to predict interactions between variables .

Q. What strategies mitigate byproduct formation during the synthesis of imidazoquinazolinone derivatives?

  • Common Byproducts :

  • Oxazole isomers from competing cyclization pathways.
  • Sulfoxide derivatives due to sulfur oxidation .
    • Solutions :
  • Use inert atmosphere (N₂/Ar) and reducing agents (e.g., ascorbic acid) to suppress oxidation .
  • Adjust pH during cyclization (pH 7–8) to favor imidazoquinazolinone over oxazole formation .

Q. How can computational methods (e.g., molecular docking) guide SAR studies for this compound?

  • Workflow :

Target Identification : Dock the compound into X-ray structures of kinases (e.g., EGFR, CDK2) using AutoDock Vina.

Binding Mode Analysis : Identify key interactions (e.g., bromophenyl with hydrophobic pocket; sulfanyl group with catalytic lysine) .

QSAR Modeling : Use Gaussian or Schrödinger to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.